REACTION_SMILES
|
[C:1](#[N:2])[CH2:3][C:4]([O:6][CH2:5][CH3:7])=[O:8].[CH3:18][CH2:19][OH:20].[CH3:9][c:10]1[cH:11][c:12]([CH2:13][NH2:14])[cH:15][cH:16][cH:17]1>>[C:1](#[N:2])[CH2:3][C:4](=[O:6])[NH:14][CH2:13][c:12]1[cH:11][c:10]([CH3:9])[cH:17][cH:16][cH:15]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)CC#N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1cccc(CN)c1
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1cccc(CNC(=O)CC#N)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |